2,4-Dinitrophenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

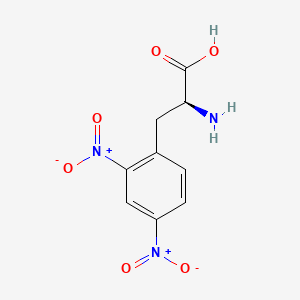

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2,4-dinitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O6/c10-7(9(13)14)3-5-1-2-6(11(15)16)4-8(5)12(17)18/h1-2,4,7H,3,10H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVUHQYJZJUDAM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49607-21-8 | |

| Record name | 2,4-Dinitro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49607-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049607218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-dinitro-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P9DCK1EXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dinitrophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-Dinitrophenyl)-L-alanine (DNP-Ala-OH) is a derivative of the amino acid alanine, characterized by the presence of a 2,4-dinitrophenyl group attached to the alpha-amino group. This modification imparts unique chromophoric and electrochemical properties to the molecule, making it a valuable tool in various biochemical and analytical applications. Historically, the dinitrophenylation of amino acids, a technique pioneered by Frederick Sanger, was instrumental in the first successful sequencing of a protein, insulin.[1] Today, 2,4-dinitrophenylalanine and related compounds are utilized in peptide synthesis, as probes in protease activity assays, and are subjects of investigation for their potential biological activities, including antibacterial and neuroprotective effects. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols and underlying signaling pathways.

Chemical and Physical Properties

This compound is a yellow crystalline solid. The presence of the dinitrophenyl group significantly influences its solubility, rendering it more soluble in polar organic solvents than in water. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃O₆ | [2] |

| Molecular Weight | 255.18 g/mol | [2] |

| Appearance | Light yellow to yellow to orange powder/crystal | |

| Melting Point | 179 °C | |

| Solubility | Soluble in methanol | |

| IUPAC Name | (2S)-2-(2,4-dinitroanilino)propanoic acid | [2] |

| CAS Number | 1655-52-3 | [2] |

Spectroscopic Data

The structural identification of this compound is routinely confirmed by various spectroscopic techniques.

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry of N-(2,4-dinitrophenyl)alanine typically shows a prominent [M-H]⁻ ion at m/z 254.[3] Collision-induced dissociation of this precursor ion leads to characteristic fragmentation patterns, including the sequential loss of CO₂ and H₂O.[3]

Table 1: Mass Spectrometry Data for N-(2,4-Dinitrophenyl)alanine [3]

| Precursor Ion (m/z) | Fragmentation Products (m/z) |

| 254 ([M-H]⁻) | 210 ([M-H-CO₂]⁻), 192 ([M-H-CO₂-H₂O]⁻) |

NMR Spectroscopy

While a publicly available ¹H NMR spectrum for N-(2,4-dinitrophenyl)-L-alanine is not readily accessible, the expected chemical shifts can be inferred from its structure and comparison with the closely related N-(2,4-dinitrophenyl)-L-phenylalanine.[4][5] The aromatic protons of the dinitrophenyl group are expected to appear in the downfield region (δ 7.0-9.0 ppm), while the α-proton and the methyl protons of the alanine residue will be in the upfield region. A ¹³C NMR spectrum is also a valuable tool for structural confirmation.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=O (carboxylic acid), and NO₂ (nitro) functional groups. The spectrum for the analogous N-(2,4-dinitrophenyl)-L-phenylalanine shows strong absorptions corresponding to these groups.[6]

Experimental Protocols

Synthesis of N-(2,4-Dinitrophenyl)-L-alanine

A general and efficient method for the synthesis of N-(2,4-dinitrophenyl)amino acids involves the reaction of the corresponding amino acid with 2,4-dinitrochlorobenzene.[3]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of N-(2,4-dinitrophenyl)-L-alanine.

Detailed Methodology:

-

Dissolution: Dissolve L-alanine and a molar excess of sodium bicarbonate in water.

-

Addition of Dinitrochlorobenzene: To the stirring aqueous solution, add a solution of 2,4-dinitrochlorobenzene in ethanol.

-

Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Acidification and Precipitation: After the reaction, acidify the mixture with dilute hydrochloric acid. The N-(2,4-dinitrophenyl)-L-alanine will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system, such as aqueous ethanol, to obtain the pure product.

Use as a Probe in Protease Inhibitor Assays

The dinitrophenyl group can act as a quencher in fluorescence resonance energy transfer (FRET)-based protease assays. A peptide substrate can be synthesized with a fluorophore at one end and a dinitrophenyl-modified amino acid at the other. In the intact peptide, the fluorescence is quenched. Upon cleavage by a protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This principle can be used to screen for protease inhibitors.

Experimental Workflow for Protease Inhibitor Screening

Caption: Workflow for a FRET-based protease inhibitor screening assay.

Detailed Methodology: [7]

-

Reagent Preparation: Prepare solutions of the protease, the FRET peptide substrate containing a dinitrophenyl moiety, and the test compounds (potential inhibitors) in a suitable assay buffer.

-

Pre-incubation: In a microplate, pre-incubate the protease with the test compounds for a defined period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET peptide substrate to the wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: The rate of the reaction is proportional to the rate of fluorescence increase. Compare the reaction rates in the presence and absence of the test compounds to determine the percentage of inhibition.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, extensive research on the closely related compound, 2,4-dinitrophenol (DNP), provides significant insights into the potential biological effects of the dinitrophenyl moiety. At low concentrations, DNP has been shown to have neuroprotective effects, which are attributed to its ability to act as a mild mitochondrial uncoupler.

Proposed Neuroprotective Signaling Pathway of the Dinitrophenyl Moiety

Caption: Putative neuroprotective signaling cascade initiated by the 2,4-dinitrophenyl group.

The proposed mechanism involves the dinitrophenyl group acting as a proton ionophore in the inner mitochondrial membrane, leading to a slight dissipation of the proton gradient. This mild uncoupling of oxidative phosphorylation has several downstream consequences:

-

Reduced Reactive Oxygen Species (ROS) Production: By decreasing the mitochondrial membrane potential, electron leakage from the electron transport chain is reduced, leading to lower production of damaging ROS.

-

Activation of CREB and BDNF: Mild cellular stress induced by mitochondrial uncoupling can activate transcription factors such as the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and plasticity.

-

Inhibition of mTOR Pathway: The 2,4-dinitrophenyl moiety may also inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and metabolism. Inhibition of mTOR can induce autophagy, a cellular process for clearing damaged components, which can be neuroprotective.

Conclusion

This compound is a versatile molecule with a rich history in protein chemistry and continuing relevance in modern biochemical research. Its well-defined chemical and physical properties, straightforward synthesis, and utility in applications such as protease assays make it a valuable tool for scientists. Furthermore, the emerging understanding of the biological activities of the dinitrophenyl moiety, particularly its potential neuroprotective effects through the modulation of key signaling pathways, opens up new avenues for research and drug development. This guide provides a foundational understanding of this compound for researchers and professionals in the life sciences.

References

- 1. N-(2,4-Dinitrophenyl)-L-alanine | 1655-52-3 | Benchchem [benchchem.com]

- 2. N-(2,4-Dinitrophenyl)-L-alanine | C9H9N3O6 | CID 5464517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(2,4-dinitrophenyl)-3-phenyl-L-alanine | C15H13N3O6 | CID 98119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2,4-DINITROPHENYL)-L-PHENYLALANINE(1655-54-5) 1H NMR spectrum [chemicalbook.com]

- 6. N-(2,4-DINITROPHENYL)-L-PHENYLALANINE(1655-54-5) IR Spectrum [chemicalbook.com]

- 7. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-(2,4-dinitrophenyl)alanine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of N-(2,4-dinitrophenyl)alanine, a derivative crucial in the field of protein chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow and its underlying principles.

Introduction

N-(2,4-dinitrophenyl)-L-alanine is an amino acid derivative that has played a significant role in the history of biochemistry. Its synthesis is a classic example of nucleophilic aromatic substitution and is central to the Sanger method for N-terminal amino acid analysis of proteins and peptides. The attachment of the chromophoric dinitrophenyl group to the nitrogen atom of alanine allows for the colorimetric detection and quantification of the N-terminal residue of a polypeptide chain after hydrolysis. This guide details the chemical synthesis, experimental procedures, and key data associated with N-(2,4-dinitrophenyl)alanine.

Synthesis Overview

The primary method for synthesizing N-(2,4-dinitrophenyl)alanine involves the reaction of L-alanine with 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent. The reaction is a nucleophilic aromatic substitution where the amino group of alanine acts as a nucleophile, attacking the electron-deficient carbon atom of the benzene ring that is bonded to the fluorine atom. The fluorine atom, being a good leaving group, is subsequently displaced. The reaction is typically carried out under mildly alkaline conditions to ensure the amino group is deprotonated and thus more nucleophilic.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of N-(2,4-dinitrophenyl)-L-alanine.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₉N₃O₆ | |

| Molecular Weight | 255.18 g/mol | |

| Appearance | Light yellow to orange powder/crystal | |

| Melting Point | 158 °C (decomposes) | |

| Purity (typical) | >98.0% (HPLC) | |

| Solubility | Soluble in polar solvents |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of N-(2,4-dinitrophenyl)alanine, adapted from simplified procedures for the synthesis of DNP-amino acids.

Materials and Reagents

-

L-Alanine

-

1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's Reagent)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Water (distilled or deionized)

Synthesis Procedure

-

Dissolution of Amino Acid: In a suitable reaction vessel, dissolve L-alanine in an aqueous solution of sodium bicarbonate or sodium carbonate. The base is crucial for maintaining a mildly alkaline pH (around 8-9), which deprotonates the amino group of alanine, enhancing its nucleophilicity.

-

Addition of Sanger's Reagent: To the stirred solution of L-alanine, add a solution of 1-fluoro-2,4-dinitrobenzene (FDNB) in a minimal amount of ethanol. An excess of the amino acid is often used to ensure the complete reaction of the more valuable FDNB.

-

Reaction: Allow the reaction mixture to stir at room temperature for a period of 1 to 2 hours in the dark to prevent photodegradation of the DNP group. The progress of the reaction can be monitored by the development of a yellow color.

-

Work-up and Extraction: After the reaction is complete, acidify the solution with hydrochloric acid to a pH of approximately 1. This step protonates the unreacted amino acids and the carboxyl group of the DNP-alanine, making the latter less soluble in the aqueous phase. The excess, unreacted FDNB can be removed by extraction with diethyl ether.

-

Isolation of the Product: The N-(2,4-dinitrophenyl)alanine, being sparingly soluble in acidic aqueous solution, will precipitate out. The precipitate can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or a mixture of ethyl acetate and chloroform, to yield the final product as a crystalline solid.

-

Drying: The purified crystals are then dried under vacuum to remove any residual solvent.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of N-(2,4-dinitrophenyl)alanine and the logical principle of the Sanger reaction for N-terminal amino acid identification.

Caption: Experimental workflow for the synthesis of N-(2,4-dinitrophenyl)alanine.

Caption: Principle of N-terminal amino acid identification using Sanger's reagent.

An In-depth Technical Guide to the Chemical Properties of 2,4-Dinitrophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2,4-dinitrophenylalanine (DNPA), a derivative of the amino acid phenylalanine. This document consolidates essential data, experimental protocols, and key reactions to serve as a practical resource for researchers, scientists, and professionals in drug development. DNPA and its analogs are valuable tools in biochemical research, particularly for peptide sequencing and in the study of protein structure and function.

Core Chemical and Physical Properties

This compound is a yellow crystalline solid, a characteristic imparted by the dinitrophenyl group.[1] This chromophoric group is central to its utility in analytical chemistry for the detection and quantification of amino acids.[1]

Table 1: Physicochemical Properties of N-(2,4-Dinitrophenyl)-L-phenylalanine

| Property | Value | Source |

| CAS Number | 1655-54-5 | [1][2] |

| Molecular Formula | C₁₅H₁₃N₃O₆ | [1][2] |

| Molecular Weight | 331.28 g/mol | [2] |

| Exact Mass | 331.08043514 Da | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

| GHS Hazard | H228: Flammable solid | [2] |

Table 2: Structural Identifiers for N-(2,4-Dinitrophenyl)-L-phenylalanine

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-(2,4-dinitroanilino)-3-phenylpropanoic acid | [2] |

| SMILES | C1=CC=C(C=C1)C--INVALID-LINK--NC2=C(C=C(C=C2)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [3][4] |

| InChI | InChI=1S/C15H13N3O6/c19-15(20)13(8-10-4-2-1-3-5-10)16-12-7-6-11(17(21)22)9-14(12)18(23)24/h1-7,9,13,16H,8H2,(H,19,20)/t13-/m0/s1 | [1][3][4] |

| InChIKey | HJQHTLAEPSKXQJ-ZDUSSCGKSA-N | [1][3][4] |

Spectroscopic Data

The dinitrophenyl group in this compound provides unique spectroscopic signatures that are instrumental in its identification and quantification.

Table 3: Spectroscopic Data for N-(2,4-Dinitrophenyl)-L-phenylalanine

| Spectroscopic Technique | Key Features | Source |

| ¹H NMR | Spectra available for detailed structural elucidation. | [3] |

| ¹³C NMR | Data available for confirming the carbon skeleton. | [3] |

| IR Spectroscopy | Spectra available, showing characteristic functional group vibrations. | [3][4] |

| Mass Spectrometry | ESI-MS shows a [M-H]⁻ ion at m/z 330. Collisionally activated dissociation leads to sequential loss of CO₂ and H₂O. | [5] |

Synthesis and Reactivity

The primary method for the synthesis of N-(2,4-dinitrophenyl)amino acids is through the reaction of the corresponding amino acid with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent.

Experimental Protocol: Synthesis of N-(2,4-Dinitrophenyl)-L-phenylalanine

This protocol is based on the established procedure for the synthesis of N-(2,4-dinitrophenyl)amino acids.[5]

Materials:

-

L-phenylalanine

-

1-Fluoro-2,4-dinitrobenzene (FDNB) or 2,4-dinitrochlorobenzene

-

Sodium bicarbonate

-

Ethanol (67% v/v)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

Procedure:

-

Dissolve L-phenylalanine in a 67% aqueous ethanol solution containing sodium bicarbonate.

-

Add a twofold molar excess of 1-fluoro-2,4-dinitrobenzene (FDNB) to the amino acid solution.

-

Stir the mixture vigorously at room temperature for approximately 2 hours. The solution will develop a yellow color as the reaction proceeds.

-

After the reaction is complete, acidify the solution with concentrated hydrochloric acid. This will precipitate the DNP-phenylalanine.

-

Extract the DNP-phenylalanine from the aqueous solution using diethyl ether.

-

Wash the ether extract with water to remove any unreacted FDNB and other water-soluble impurities.

-

Evaporate the diethyl ether to obtain the crude N-(2,4-dinitrophenyl)-L-phenylalanine.

-

The product can be further purified by recrystallization.

Reactivity: Cyclization to Benzimidazole-N-oxides

A significant reaction of N-(2,4-dinitrophenyl)amino acids is their base-catalyzed cyclization to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides.[5] These compounds have garnered interest due to their potential as antibacterial agents.[5] The reaction is believed to proceed through a dianionic intermediate in solution.[5] Interestingly, a similar cyclization reaction has been observed in the gas phase during mass spectrometry experiments, where the monoanion undergoes cyclization following the loss of CO₂.[5]

This protocol is adapted from the described synthesis of 5-nitrobenzimidazole-N-oxides.[5]

Materials:

-

N-(2,4-dinitrophenyl)-L-phenylalanine

-

10% Sodium hydroxide solution

-

Dioxane/water mixture (6:4)

Procedure:

-

Dissolve N-(2,4-dinitrophenyl)-L-phenylalanine in a 6:4 mixture of dioxane and water.

-

Add a 10% solution of sodium hydroxide to the mixture.

-

Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, neutralize the reaction mixture and extract the product.

-

The resulting 2-benzyl-5-nitro-1H-benzimidazole-3-oxide can be purified using standard chromatographic techniques.

Applications in Research and Drug Development

The primary application of this compound and related DNP-amino acids stems from the pioneering work of Frederick Sanger in protein sequencing. The covalent attachment of the DNP group to the N-terminal amino acid of a polypeptide allows for its identification after acid hydrolysis of the protein.

More recently, the study of the interaction between 2,4-dinitrophenol (a related compound) and therapeutic antibodies has emerged as a potential screening tool. A significant percentage of clinical-stage therapeutic antibodies have been shown to bind to 2,4-dinitrophenol, and this interaction can be predictive of unfavorable properties such as polyreactivity, self-association, and instability.[6] This suggests that assays involving dinitrophenyl compounds could be valuable in the early stages of antibody drug development to identify potential liabilities.

Safety and Handling

N-(2,4-Dinitrophenyl)-L-phenylalanine is classified as a flammable solid.[2] It is important to handle this compound with care, as dinitrophenyl compounds can be associated with potential toxicity.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when working with this chemical.

Conclusion

N-(2,4-Dinitrophenyl)-L-phenylalanine is a well-characterized amino acid derivative with significant utility in biochemical and analytical sciences. Its defined chemical and physical properties, straightforward synthesis, and specific reactivity make it a valuable reagent. The foundational role of DNP-amino acids in protein chemistry continues to be relevant, and new applications in the developability assessment of therapeutic antibodies highlight the ongoing importance of this class of compounds. This guide provides a consolidated resource to support the effective use of this compound in research and development.

References

- 1. CAS 1655-54-5: N-2,4-dnp-L-phenylalanine | CymitQuimica [cymitquimica.com]

- 2. N-(2,4-Dinitrophenyl)-L-phenylalanine | C15H13N3O6 | CID 7266694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2,4-DINITROPHENYL)-L-PHENYLALANINE(1655-54-5) 1H NMR spectrum [chemicalbook.com]

- 4. N-(2,4-DINITROPHENYL)-L-PHENYLALANINE(1655-54-5) IR Spectrum [chemicalbook.com]

- 5. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction with 2,4-dinitrophenol correlates with polyreactivity, self-binding, and stability of clinical-stage therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Stability of DNP-alanine

This technical guide provides a comprehensive overview of the chemical structure, stability, and biological activity of N-(2,4-dinitrophenyl)-alanine (DNP-alanine). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Structure and Properties of DNP-alanine

N-(2,4-dinitrophenyl)-alanine is a derivative of the amino acid alanine where the 2,4-dinitrophenyl group is attached to the amino group. This modification is frequently used in peptide chemistry and biochemical analysis. The structure and key properties of both the L- and beta-isomers are summarized below.

Table 1: Structural and Chemical Properties of DNP-alanine Isomers

| Property | N-(2,4-Dinitrophenyl)-L-alanine | N-(2,4-Dinitrophenyl)-beta-alanine |

| Synonyms | DNP-L-alanine, Dnp-Ala-OH | DNP-beta-alanine |

| Molecular Formula | C₉H₉N₃O₆[1] | C₉H₉N₃O₆[2] |

| Molecular Weight | 255.18 g/mol [1] | 255.18 g/mol [2] |

| IUPAC Name | (2S)-2-(2,4-dinitroanilino)propanoic acid[1] | 3-(2,4-dinitroanilino)propanoic acid[2] |

| CAS Number | 1655-52-3[1] | 3185-97-5[2] |

| SMILES | C--INVALID-LINK--NC1=C(C=C(C=C1)--INVALID-LINK--[O-])--INVALID-LINK--[O-][1] | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])NCCC(=O)O[2] |

| Appearance | Light yellow to yellow to orange powder/crystal[3] | Not specified |

| Solubility | Soluble in Methanol[3] | Soluble in Methanol |

| Storage Temperature | -20°C[3] | Not specified |

Stability Profile of DNP-alanine

pH Stability

The dinitrophenyl group is susceptible to changes in pH. Under basic conditions, DNP-amino acids can undergo cyclization.[4] Studies on the dissociation constants of DNP-amino acids in micellar solutions of sodium dodecyl sulfate indicate that the protonation state, and therefore stability, is pH-dependent.

Thermal Stability

Thermal analysis of L- and D-alanine has shown onset temperatures for degradation at 225.96°C and 231.83°C, respectively.[5] While this provides a baseline, the addition of the DNP group is expected to alter the thermal stability. A study on the thermal decomposition of 1,4-dinitropiperazine (DNP), a different DNP-containing compound, identified the cleavage of N-N and C-N bonds as the primary thermolysis step, with an activation energy of 116.51 kJ/mol.[6][7] This suggests that the linkage between the dinitrophenyl group and the alanine moiety is a potential site of thermal degradation.

Stability in Solvents

DNP-alanine is reported to be soluble in methanol.[3] The solubility and stability of amino acids, in general, are known to be affected by the solvent's properties, such as polarity and hydrophobicity. For instance, the solubility of alanine decreases with an increase in the hydrophobic character of the solvent. While specific quantitative stability data of DNP-alanine in various organic solvents is not extensively documented, it is crucial to consider potential solvent-mediated degradation, especially during long-term storage or in reaction mixtures.

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of DNP-alanine, compiled from various sources to offer a practical guide for laboratory use.

Synthesis of N-(2,4-Dinitrophenyl)-L-alanine

This protocol is a simplified method for the synthesis of DNP-amino acids.

Materials:

-

L-alanine

-

1-Fluoro-2,4-dinitrobenzene (FDNB)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol (67% v/v)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve L-alanine in 67% ethanol.

-

Add a twofold molar excess of 1-fluoro-2,4-dinitrobenzene (FDNB) and an equal weight of sodium bicarbonate to the alanine solution.

-

Shake the mixture for two hours at room temperature.

-

Evaporate the ethanol from the reaction mixture.

-

Dilute the remaining aqueous solution with water.

-

Extract the excess FDNB with diethyl ether.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the DNP-L-alanine.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the product from an appropriate solvent (e.g., ethanol-water mixture) to obtain pure N-(2,4-dinitrophenyl)-L-alanine.

Purification of DNP-alanine by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the purification and analysis of DNP-amino acids.

Instrumentation and Columns:

-

A standard HPLC system with a UV detector.

-

A C18 reverse-phase column is typically suitable for the separation of DNP-amino acids.

Mobile Phase and Gradient:

-

A common mobile phase system consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

A gradient elution is often employed, starting with a lower concentration of the organic modifier and gradually increasing it to elute the DNP-alanine.

Detection:

-

DNP-amino acids can be detected by UV absorbance, typically around 360 nm. A study on DNP-derivatives of imino acids showed a lambda max of 380 nm.[8]

General Procedure:

-

Prepare a stock solution of the crude DNP-alanine in a suitable solvent (e.g., methanol or the initial mobile phase).

-

Filter the sample solution through a 0.22 µm or 0.45 µm filter before injection.

-

Equilibrate the HPLC column with the initial mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Run the gradient program to separate the DNP-alanine from impurities.

-

Collect the fraction corresponding to the DNP-alanine peak.

-

The purity of the collected fraction can be confirmed by re-injecting it into the HPLC system.

Biological Activity and Signaling Pathways

The 2,4-dinitrophenyl (DNP) moiety of DNP-alanine is known to be biologically active as a mitochondrial uncoupler.[9][10][11] This activity leads to a reduction in the mitochondrial membrane potential and triggers significant reprogramming of cellular signaling networks.[9][10][11]

DNP as a Mitochondrial Uncoupler

DNP acts as a proton ionophore, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis.[9][12] This uncoupling of oxidative phosphorylation leads to an increase in cellular energy expenditure.[9]

Synthesis and Purification Workflow for DNP-alanine.

Impact on mTOR and Insulin Signaling

Studies have shown that DNP treatment leads to the suppression of the mTOR (mammalian target of rapamycin) and insulin-PI3K-MAPK signaling pathways.[9][11] This is significant as these pathways are central regulators of cell growth, proliferation, and metabolism.

Suppression of mTOR and Insulin Signaling by DNP.

Upregulation of CREB Signaling

In contrast to its inhibitory effects on growth pathways, DNP has been shown to upregulate the CREB (cAMP response element-binding protein) signaling pathway.[9][11] CREB is a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory. This upregulation is thought to be part of an adaptive cellular stress response.

Upregulation of CREB Signaling by DNP.

References

- 1. N-(2,4-Dinitrophenyl)-L-alanine | C9H9N3O6 | CID 5464517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-(2,4-DINITROPHENYL)-L-ALANINE CAS#: 1655-52-3 [m.chemicalbook.com]

- 4. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP) - Northwestern Polytechnical University [pure.nwpu.edu.cn]

- 7. Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dinitrophenyl derivatization of imino acids, spectral characteristics and HPLC analysis: application in urinary peptide-derived hydroxyproline and proline assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Reaction of 2,4-Dinitrofluorobenzene with Alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 2,4-dinitrofluorobenzene (DNFB), commonly known as Sanger's reagent, and the amino acid alanine. This reaction is a cornerstone in protein chemistry, primarily utilized for the N-terminal sequencing of peptides and proteins.[1][2][3] This guide will delve into the reaction mechanism, present key quantitative data, provide a detailed experimental protocol, and illustrate the underlying processes through diagrams.

Reaction Mechanism

The reaction of DNFB with alanine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5] The amino group of alanine, acting as a nucleophile, attacks the carbon atom of the benzene ring that is bonded to the fluorine atom. The strong electron-withdrawing properties of the two nitro groups on the benzene ring activate the ring towards nucleophilic attack, making the reaction feasible.[6] The fluorine atom, a good leaving group, is subsequently displaced, resulting in the formation of a stable N-(2,4-dinitrophenyl)alanine (DNP-alanine) adduct.[2][7] This reaction is typically carried out under mild alkaline conditions to ensure the amino group is deprotonated and thus more nucleophilic.[1][8]

Quantitative Data

The quantitative analysis of the reaction between DNFB and alanine is crucial for applications such as protein sequencing and derivatization for chromatographic analysis. The following tables summarize key quantitative data for the reactants and the resulting product.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Specific Rotation [α] |

| 2,4-Dinitrofluorobenzene (DNFB) | C₆H₃FN₂O₄ | 186.10 | Pale yellow crystals | 25-28 | Not Applicable |

| L-Alanine | C₃H₇NO₂ | 89.09 | White crystalline powder | 297 (decomposes) | +14.7° (c=5, 5M HCl) |

| N-(2,4-Dinitrophenyl)-L-alanine | C₉H₉N₃O₆ | 255.18 | Yellow crystalline powder | 178-182 | +143.9° (c=1, 1 M NaOH)[2] |

Table 2: Spectroscopic Data for N-(2,4-Dinitrophenyl)-L-alanine

| Parameter | Value | Conditions |

| Wavelength of Maximum Absorbance (λ | 355 - 360 nm | The exact λ |

| Molar Absorptivity (ε) | 1.086×10⁴ – 6.398×10⁴ L·mol⁻¹·cm⁻¹ | For primary aliphatic amine-DNFB adducts. |

Table 3: Kinetic Data for the Dinitrophenylation of Amino Acids

The reaction kinetics are typically studied under pseudo-first-order conditions with an excess of the amino acid. The rate of the reaction is dependent on pH, temperature, and the solvent system.[1]

| Rate Constant | Description | Typical Values and Conditions |

| k' (pseudo-first-order) | The observed rate of reaction when the concentration of alanine is in large excess compared to DNFB. | Varies with pH and temperature. The reaction follows clean first-order kinetics under these conditions.[1] |

| k | The rate constant for the reaction of DNFB with the anionic form of the amino acid. | The reactivity is significantly higher with the deprotonated amino group.[1] |

Experimental Protocols

This section provides a detailed methodology for the reaction of DNFB with alanine and the subsequent analysis of the DNP-alanine product.

Synthesis of N-(2,4-Dinitrophenyl)-L-alanine

Materials:

-

L-Alanine

-

2,4-Dinitrofluorobenzene (DNFB)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Distilled water

-

Diethyl ether

-

6 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-alanine and an equimolar amount of sodium bicarbonate in a minimal amount of distilled water.[8]

-

In a separate container, dissolve a slight molar excess of DNFB in ethanol.[8]

-

Combine the two solutions and stir the mixture at room temperature for 2-4 hours. The reaction vessel should be protected from light to prevent photodegradation of the DNP-product.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to a pH of approximately 1-2 with 6 M HCl. This will protonate the carboxylic acid group of the DNP-alanine, making it less water-soluble.

-

Extract the DNP-alanine from the aqueous solution using diethyl ether.

-

Wash the combined ether extracts with a small amount of distilled water to remove any remaining water-soluble impurities.

-

Dry the ether layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the crude DNP-alanine product.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Quantitative Analysis by Spectrophotometry

Procedure:

-

Prepare a standard stock solution of purified DNP-alanine of a known concentration in a suitable solvent (e.g., ethanol or a buffered aqueous solution).

-

Create a series of dilutions from the stock solution to generate a calibration curve.

-

Measure the absorbance of each standard solution at the λ

maxof DNP-alanine (around 360 nm) using a UV-Vis spectrophotometer. -

Plot a graph of absorbance versus concentration to create a Beer-Lambert law calibration curve.

-

Dissolve a known mass of the synthesized DNP-alanine in the same solvent and measure its absorbance.

-

Determine the concentration of the unknown sample using the calibration curve and calculate the yield of the reaction.

Analysis by High-Performance Liquid Chromatography (HPLC)

Procedure:

-

Prepare a mobile phase suitable for the separation of DNP-amino acids. A common mobile phase is a gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer) at a slightly acidic pH.

-

Use a C18 reversed-phase column for the separation.

-

Prepare a standard solution of DNP-alanine and inject it into the HPLC system to determine its retention time.

-

Dissolve the synthesized DNP-alanine in the mobile phase and inject it into the HPLC system.

-

Monitor the elution of the DNP-alanine using a UV detector set at 360 nm.

-

The purity of the synthesized product can be assessed by the presence of a single major peak at the expected retention time. Quantification can be achieved by comparing the peak area of the sample to that of a known standard.

Mandatory Visualizations

The following diagrams illustrate the core concepts of the reaction of dinitrofluorobenzene with alanine.

Caption: Reaction mechanism of DNFB with alanine.

Caption: Experimental workflow for DNP-alanine synthesis.

References

- 1. datapdf.com [datapdf.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The pH dependence of the allosteric response of human liver pyruvate kinase to fructose-1,6-bisphosphate, ATP, and alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

The Role of 2,4-Dinitrophenylalanine in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrophenylalanine (DNP-alanine) is a specialized amino acid derivative that serves as a versatile tool in biochemical and pharmaceutical research. Unlike its related compound, 2,4-dinitrophenol (DNP), which has a direct and potent effect on mitochondrial metabolism, DNP-alanine's "mechanism of action" is indirect and context-dependent. It is primarily utilized as a hapten for antibody production and as a labeling agent for studying proteins and peptides. This guide provides an in-depth overview of the applications and functional mechanisms of DNP-alanine in scientific research, distinguishing it from the metabolic actions of DNP.

The core utility of the 2,4-dinitrophenyl group lies in its ability to be readily incorporated into peptides and other molecules, allowing for their detection, purification, and functional analysis.[1][2] This technical paper will detail the primary applications of DNP-alanine, present available quantitative data, describe relevant experimental protocols, and provide visualizations of the associated biochemical pathways and workflows.

DNP-Alanine as a Hapten in Immunology

One of the most significant applications of DNP-alanine is its use as a hapten in immunology. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.

Mechanism of Action in Antibody Production

When conjugated to a carrier protein, the DNP moiety of DNP-alanine becomes immunogenic, stimulating B-lymphocytes to produce antibodies that specifically recognize the DNP group.[3][4] These anti-DNP antibodies are invaluable tools for a variety of immunological assays. The dinitrophenyl group's distinct chemical structure allows for high-affinity and specific binding by these antibodies.[2]

Experimental Protocol: Production of Anti-DNP Antibodies

A general protocol for the production of anti-DNP antibodies involves:

-

Conjugation: 2,4-dinitrofluorobenzene (DNFB) or a similar reactive DNP derivative is conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) in a buffered solution. The free amino group of an amino acid like lysine on the carrier protein reacts with the DNFB.

-

Immunization: The DNP-protein conjugate is emulsified with an adjuvant (e.g., Freund's adjuvant) and injected into a host animal (e.g., rabbit, mouse).

-

Booster Injections: The animal receives several booster injections over a period of weeks to increase the antibody titer.

-

Antibody Purification: Blood is collected from the immunized animal, and the serum containing the anti-DNP antibodies is isolated. The antibodies can be further purified using affinity chromatography with a DNP-linked matrix.

DNP-Alanine in Peptide Labeling and Enzyme Inhibition Studies

DNP-alanine is frequently incorporated into synthetic peptides to serve as a reporter group or to facilitate the study of enzyme mechanisms.

Mechanism as a Label in Enzyme Kinetics

By attaching a DNP group to a peptide substrate or inhibitor, researchers can monitor the molecule's interaction with an enzyme. The DNP group can be detected through various methods, including spectrophotometry or through the use of anti-DNP antibodies in immunoassays like ELISA or Western blotting.[5][6]

A notable example is the use of a DNP-labeled peptidyl diazomethyl ketone, DNP-Ahx-Gly-Phe-Ala-CHN2, as an irreversible inhibitor of cathepsin B and L-like cysteine proteases.[5][6] In this context, the DNP group serves as a tag to detect the inhibitor bound to the target protease.

Quantitative Data: Inhibition of Cathepsin Proteases

The following table summarizes the second-order rate constants for the inhibition of various cathepsins by a DNP-labeled peptide inhibitor.[6]

| Enzyme | Second-Order Rate Constant (ki/Ki) (M-1s-1) |

| Bovine Cathepsin B | 7.93 x 102 |

| Human Cathepsin L | 2.16 x 102 |

| F. hepatica Cathepsin L-like | 3.73 x 102 |

Experimental Protocol: Enzyme Inhibition Assay

A typical protocol for assessing enzyme inhibition using a DNP-labeled inhibitor is as follows:

-

Enzyme and Inhibitor Incubation: The target enzyme is incubated with varying concentrations of the DNP-labeled inhibitor for different time points.

-

Activity Assay: The residual enzyme activity is measured using a fluorogenic or chromogenic substrate.

-

Data Analysis: The rate of inactivation is determined at each inhibitor concentration to calculate the second-order rate constant (ki/Ki), which represents the efficiency of the inhibitor.

-

Detection of Covalent Adduct (for irreversible inhibitors): The formation of a covalent bond between the enzyme and the DNP-labeled inhibitor can be confirmed by techniques such as Western blotting using an anti-DNP antibody.

Synthesis of Bioactive Molecules

N-(2,4-dinitrophenyl)amino acids, including DNP-alanine, can serve as precursors for the synthesis of other bioactive compounds. For instance, they can undergo base-catalyzed cyclization to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides, which have shown potential as antibacterial agents.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involving DNP-alanine.

Figure 1. Formation of a DNP-carrier immunogen.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4-Dinitrophenyl receptors on mouse thymus and spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Dinitrophenyl (DNP)-specific continuous B cell lines as a model system for studying B cell activation and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 6. The synthesis and utilization of 2,4-dinitrophenyl-labeled irreversible peptidyl diazomethyl ketone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Protein Sequencing: A Technical Guide to the History and Application of Dinitrophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of dinitrophenylalanine (DNP-alanine) and its related derivatives in the history of protein chemistry. We delve into the foundational experiments that revolutionized our understanding of protein structure, provide detailed protocols for key methodologies, and present quantitative data and visualizations to illuminate the core concepts for today's researchers.

Introduction: The "Dark Age" of Protein Structure and the Dawn of Sequencing

Before the mid-20th century, the precise chemical nature of proteins was a subject of intense debate. While it was known that proteins were composed of amino acids, the concept of a defined, unique sequence for each protein was not yet established. The prevailing theories often depicted proteins as complex, somewhat random colloidal aggregates. This period could be considered a "dark age" in our understanding of protein structure.

The groundbreaking work of British biochemist Frederick Sanger in the 1940s and 1950s fundamentally changed this paradigm.[1][2] His development of a method to systematically determine the amino acid sequence of a protein provided the first definitive proof that proteins are ordered molecules with a specific primary structure.[1][2] This monumental achievement, which earned him his first Nobel Prize in Chemistry in 1958, laid the groundwork for modern molecular biology and our understanding of the relationship between a protein's sequence, structure, and function.[1] At the heart of Sanger's revolutionary technique was the use of a chemical reagent that would forever be linked to his name: 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent.

The Key Innovation: Sanger's Reagent and the Dinitrophenyl (DNP) Method

The core principle of Sanger's method for N-terminal amino acid identification is the chemical derivatization of the free α-amino group at the N-terminus of a polypeptide chain.[1][2] This creates a stable, identifiable tag on the first amino acid of the protein.

The Reagent: 1-Fluoro-2,4-dinitrobenzene (FDNB)

Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), is highly reactive towards nucleophilic groups, particularly the primary amine of the N-terminal amino acid.[2] The reaction proceeds via a nucleophilic aromatic substitution, where the amino group attacks the carbon atom of the benzene ring attached to the fluorine atom, displacing the fluoride ion.[3] This forms a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid.[2]

References

Spectroscopic Properties of DNP-Alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic properties of N-(2,4-dinitrophenyl)-alanine (DNP-alanine). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The information is presented to facilitate easy comparison of quantitative data, provide detailed experimental methodologies, and visualize key processes.

Introduction

N-(2,4-dinitrophenyl)-alanine is a derivative of the amino acid alanine, where the primary amine is substituted with a 2,4-dinitrophenyl (DNP) group. This modification introduces a strong chromophore, making DNP-alanine and other DNP-amino acids historically significant in protein chemistry, particularly in N-terminal amino acid sequencing (Sanger's reagent). The DNP moiety imparts distinct spectroscopic characteristics that are crucial for its detection and quantification in various experimental settings. This guide delves into the UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) properties of DNP-alanine.

UV-Visible (UV-Vis) Spectroscopy

The bright yellow color of DNP-alanine in solution is due to strong absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is primarily attributed to the π → π* electronic transitions within the 2,4-dinitrophenyl group.

Data Presentation: UV-Vis Spectroscopic Data

| Parameter | Value | Solvent/Conditions | Reference |

| λmax (Absorption Maximum) | ~360 nm | Methanol or Ethanol | Estimated from related DNP compounds[1] |

| Molar Absorptivity (ε) | Not explicitly available for DNP-alanine. For 2,4-dinitrophenylhydrazone of acetaldehyde: ~22,000 L·mol⁻¹·cm⁻¹ | Not specified | [1] |

Note: The exact λmax and molar absorptivity can be influenced by the solvent polarity and pH.

Experimental Protocol: UV-Vis Spectrophotometry

This protocol outlines the steps for determining the UV-Vis absorption spectrum and quantifying DNP-alanine.

Materials:

-

DNP-alanine

-

Spectrophotometer grade solvent (e.g., methanol, ethanol, or a suitable buffer)

-

Quartz cuvettes (1 cm path length)

-

Calibrated spectrophotometer

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of DNP-alanine and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Working Standards: Perform serial dilutions of the stock solution to create a series of standards with concentrations spanning the expected range of the unknown sample.

-

Qualitative Analysis (Spectrum Scan):

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 200-600 nm).

-

Replace the blank with a cuvette containing a diluted DNP-alanine solution.

-

Scan the absorbance of the solution to determine the wavelength of maximum absorbance (λmax).

-

-

Quantitative Analysis (Beer-Lambert Law):

-

Set the spectrophotometer to the predetermined λmax.

-

Measure the absorbance of the blank and zero the instrument.

-

Measure the absorbance of each of the prepared working standards.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear.

-

Measure the absorbance of the unknown sample (diluted if necessary to fall within the linear range of the calibration curve) and determine its concentration from the calibration curve.

-

Visualization: Experimental Workflow for UV-Vis Analysis

Caption: Workflow for quantitative analysis of DNP-alanine using UV-Vis spectrophotometry.

Fluorescence Spectroscopy

The 2,4-dinitrophenyl group is a well-known fluorescence quencher. Consequently, DNP-alanine is not expected to be significantly fluorescent. The nitro groups on the aromatic ring provide efficient pathways for non-radiative decay of the excited state, often through intersystem crossing. The primary relevance of DNP-alanine in fluorescence studies is often as a quencher for the fluorescence of other molecules, such as tryptophan.

Data Presentation: Fluorescence Properties

| Parameter | Value/Property | Reference |

| Fluorescence | Very low to negligible | [2] |

| Role in Fluorescence Studies | Primarily acts as a fluorescence quencher | [2] |

Experimental Protocol: Fluorescence Spectroscopy (Quenching Experiment)

This protocol describes how to investigate the quenching of a fluorophore's fluorescence by DNP-alanine.

Materials:

-

Fluorophore solution of known concentration (e.g., tryptophan, a fluorescent protein)

-

DNP-alanine stock solution

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Prepare Samples: Prepare a series of solutions containing a fixed concentration of the fluorophore and varying concentrations of DNP-alanine as the quencher. Include a control sample with only the fluorophore.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength appropriate for the fluorophore.

-

Set the emission wavelength range to encompass the fluorophore's emission spectrum.

-

-

Data Acquisition:

-

Record the fluorescence emission spectrum of the control sample (fluorophore only).

-

Sequentially record the emission spectra for each sample with increasing concentrations of DNP-alanine.

-

-

Data Analysis (Stern-Volmer Plot):

-

For each DNP-alanine concentration, determine the maximum fluorescence intensity (F). Let F₀ be the intensity in the absence of the quencher.

-

Plot F₀/F versus the concentration of DNP-alanine ([Q]).

-

According to the Stern-Volmer equation (F₀/F = 1 + Ksv[Q]), the slope of this plot gives the Stern-Volmer quenching constant (Ksv), which quantifies the quenching efficiency.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of DNP-alanine. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Data Presentation: NMR Chemical Shifts

¹H NMR Spectroscopic Data Data from a study on various DNP-amino acids.[3]

| Proton | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to -NH) | ~7.3 | Acetone-d₆ | d | ~9.5 |

| Aromatic H (para to -NH) | ~8.3 | Acetone-d₆ | dd | ~9.5, 2.5 |

| Aromatic H (ortho to both -NO₂) | ~8.9 | Acetone-d₆ | d | ~2.5 |

| α-CH | ~4.6 | Acetone-d₆ | q | ~7.0 |

| β-CH₃ | ~1.6 | Acetone-d₆ | d | ~7.0 |

| -NH | ~9.1 | Acetone-d₆ | d | ~8.5 |

Note: Chemical shifts are highly dependent on the solvent and pH. The -NH proton may be broadened or exchange with deuterium in protic deuterated solvents.

¹³C NMR Spectroscopic Data Specific data for DNP-alanine is available in spectral databases.[4]

| Carbon | Approximate Chemical Shift (δ, ppm) |

| Carboxyl (-COOH) | ~173 |

| α-Carbon | ~50 |

| β-Carbon (-CH₃) | ~17 |

| Aromatic C (C-NH) | ~146 |

| Aromatic C (C-NO₂) | ~137, ~140 |

| Aromatic C | ~115, ~124, ~130 |

Experimental Protocol: NMR Spectroscopy

Sample Preparation: [5]

-

Dissolution: Dissolve 5-25 mg of DNP-alanine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, CDCl₃) in a clean, dry vial. For ¹³C NMR, a higher concentration may be necessary.

-

Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter.

-

Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for referencing the chemical shifts to 0 ppm, although modern spectrometers can also reference to the residual solvent peak.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.

-

Acquire the ¹H spectrum. This is typically a quick experiment.

-

Acquire the ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C.

-

Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of DNP-alanine and its fragments, confirming its molecular weight and providing structural insights through fragmentation patterns.

Data Presentation: Mass Spectrometric Data

| Parameter | Value (m/z) | Ionization Mode | Reference |

| Molecular Weight | 255.18 g/mol | - | [4] |

| [M-H]⁻ (Deprotonated Molecule) | 254 | ESI⁻ | [6][7] |

| Primary Fragment Ion | 192 | ESI⁻, Collision-induced dissociation | [6][7] |

Fragmentation Pathway: Under negative ion electrospray ionization (ESI⁻), DNP-alanine readily forms the deprotonated molecule [M-H]⁻ at m/z 254. Collision-induced dissociation (CID) of this ion leads to a characteristic fragmentation pattern. The primary fragmentation involves a cyclization reaction with the sequential loss of carbon dioxide (CO₂, 44 Da) and water (H₂O, 18 Da), resulting in a major fragment ion at m/z 192.[6][7] This fragment corresponds to the deprotonated form of 2-methyl-5-nitro-1H-benzimidazole-3-oxide.

Visualization: DNP-Alanine Fragmentation Pathway

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. N-(2,4-Dinitrophenyl)-L-alanine | C9H9N3O6 | CID 5464517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,4-Dinitrophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-dinitrophenylalanine (DNPA), a crucial derivative of the amino acid alanine used in various biochemical assays and analytical methods. Understanding the solubility of DNPA in different solvent systems is paramount for its effective application in research and development, particularly in areas such as protein chemistry, chromatography, and drug discovery.

While specific quantitative solubility data for this compound is not extensively available in published literature, this guide outlines the established experimental protocols for its determination. The methodologies provided are based on well-regarded techniques for analogous compounds and are designed to enable researchers to generate precise and reliable solubility data.

Qualitative Solubility Profile

General observations indicate that this compound, a substituted amino acid, exhibits solubility in polar organic solvents.[1] It has been reported to be soluble in methanol.[2] Furthermore, due to the acidic nature of the carboxylic acid group and the dinitrophenyl moiety, DNPA is soluble in aqueous alkaline solutions, such as 1 mol/L sodium hydroxide (NaOH).[2][3] Its solubility in water is expected to be limited, a common characteristic for many dinitrophenyl-derivatized amino acids.[4]

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound at 25°C (Template)

| Solvent | Molar Mass ( g/mol ) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Water | 18.02 | Data to be determined | Data to be determined | e.g., Isothermal Saturation with HPLC |

| Methanol | 32.04 | Data to be determined | Data to be determined | e.g., Isothermal Saturation with HPLC |

| Ethanol | 46.07 | Data to be determined | Data to be determined | e.g., Isothermal Saturation with HPLC |

| Acetone | 58.08 | Data to be determined | Data to be determined | e.g., Isothermal Saturation with HPLC |

| Dimethyl Sulfoxide (DMSO) | 78.13 | Data to be determined | Data to be determined | e.g., Isothermal Saturation with HPLC |

| Acetonitrile | 41.05 | Data to be determined | Data to be determined | e.g., Isothermal Saturation with HPLC |

| 0.1 M HCl | - | Data to be determined | Data to be determined | e.g., Isothermal Saturation with HPLC |

| 0.1 M NaOH | - | Data to be determined | Data to be determined | e.g., Isothermal Saturation with HPLC |

Experimental Protocols for Solubility Determination

To obtain the quantitative data for Table 1, the following experimental protocols are recommended. These methods are widely accepted for determining the solubility of organic compounds.

This is a robust and highly accurate method for determining solubility. It involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute using High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials in a constant temperature bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is essential.

-

Sample Collection and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Dilution: Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted sample by a validated HPLC method. A reverse-phase C18 column is often suitable for the analysis of dinitrophenylated amino acids.[5] The mobile phase could consist of an acetonitrile-water gradient. Detection is typically performed using a UV detector at a wavelength where this compound has a strong absorbance (around 340-360 nm).[6]

-

Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor.

The gravimetric method is a simpler, though potentially less precise, technique for determining solubility, especially for solutes with relatively high solubility.[7][8][9]

Protocol:

-

Saturation: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, as described in the isothermal saturation method.

-

Filtration: Filter the saturated solution to remove any undissolved solid.

-

Solvent Evaporation: Accurately measure a known volume of the clear, saturated filtrate into a pre-weighed, dry container. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the compound) until a constant weight of the dried solute is achieved.

-

Weighing: Weigh the container with the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the initial volume of the filtrate.

This method is suitable for compounds that have a strong chromophore, such as this compound.[10][11]

Protocol:

-

Saturated Solution Preparation: Prepare a filtered, saturated solution as described in the isothermal saturation method.

-

Dilution: Accurately dilute a known volume of the saturated solution with a suitable solvent to a concentration that falls within the linear range of a previously established calibration curve.

-

Spectrophotometric Measurement: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound (typically around 340-360 nm).

-

Quantification: Determine the concentration of the diluted sample using a standard curve of absorbance versus known concentrations of this compound.

-

Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the solubility of this compound.

References

- 1. N-(2,4-Dinitrophenyl)-L-alanine | 1655-52-3 | Benchchem [benchchem.com]

- 2. N-(2,4-DINITROPHENYL)-L-ALANINE CAS#: 1655-52-3 [m.chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. researchgate.net [researchgate.net]

- 5. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iomcworld.com [iomcworld.com]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. pharmajournal.net [pharmajournal.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectrophotometric Determination of Dopamine in Bulk and Dosage Forms Using 2,4-Dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-dinitrophenylalanine molecular weight and formula

An In-depth Technical Guide to 2,4-Dinitrophenylalanine

This technical guide provides comprehensive information on the molecular properties and common experimental protocols involving this compound and related derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and biochemical analysis.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. It is important to distinguish between this compound and N-(2,4-dinitrophenyl)-L-phenylalanine, which is a related but distinct compound.

| Property | Value | Source |

| Molecular Formula | C9H9N3O6 | [1][2][3] |

| Molecular Weight | 255.18 g/mol | [1][3] |

| Alternate Molecular Weight | 255.2 g/mol | [2] |

Note: The slight variation in molecular weight is likely due to differences in isotopic composition calculations.

Experimental Protocols

This section details key experimental methodologies associated with the synthesis and analysis of 2,4-dinitrophenyl (DNP) derivatives of amino acids.

Synthesis of N-(2,4-Dinitrophenyl)amino Acids

A common method for the synthesis of N-(2,4-dinitrophenyl)amino acids involves the reaction of an amino acid with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent.[4] A simplified procedure is as follows:

-

Reaction Setup: The amino acid is dissolved in a 67% ethanol solution containing sodium bicarbonate.

-

Addition of FDNB: A twofold excess of 1-fluoro-2,4-dinitrobenzene is added to the amino acid solution.

-

Incubation: The mixture is shaken for two hours at room temperature to allow for the reaction to proceed to completion.[4]

Another established method utilizes 2,4-dinitrochlorobenzene as the reactant with the amino acid.[5]

Spectrophotometric Quantification of Carbonyl Groups in Oxidized Proteins

The 2,4-dinitrophenylhydrazine (DNPH) assay is a widely used spectrophotometric method for the quantification of carbonyl groups in proteins, which is a marker of oxidative stress. A simplified protocol is described below:

-

Sample Preparation: The protein sample is prepared in a suitable buffer.

-

DNPH Reaction: 2,4-dinitrophenylhydrazine (DNPH) solution is added to the protein solution.

-

Color Development: Sodium hydroxide (NaOH) is added to the mixture. This shifts the maximum absorbance wavelength of the derivatized protein from 370 nm to 450 nm, which reduces interference from unreacted DNPH.[6]

-

Measurement: The absorbance of the solution is measured at 450 nm.

-

Quantification: The concentration of carbonyl groups is determined by comparison to a standard curve. This modified method allows for direct quantification without the need for precipitation, washing, and resuspension steps.[6]

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway for the preparation of N-(2,4-dinitrophenyl)amino acids using Sanger's reagent.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. scbt.com [scbt.com]

- 3. N-(2,4-DINITROPHENYL)-L-ALANINE - Safety Data Sheet [chemicalbook.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery of DNP as an amino acid derivative

An In-depth Technical Guide on the Discovery and Application of 2,4-Dinitrophenol (DNP) as an Amino Acid Derivative and Mitochondrial Uncoupler

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dinitrophenol (DNP), a compound of significant historical and ongoing interest in biochemistry and drug development. Initially rising to prominence through Frederick Sanger's pioneering work on protein sequencing, DNP's role as a derivatizing agent for N-terminal amino acid analysis was a foundational technique in molecular biology. Beyond this application, DNP is a classic mitochondrial uncoupling agent, a property that has been explored for therapeutic purposes, most notably in the context of metabolic disorders. This document details the , provides in-depth experimental protocols, summarizes key quantitative data, and illustrates the relevant biochemical pathways and experimental workflows through detailed diagrams.

The Discovery of DNP as an Amino Acid Derivative: Sanger's Reagent

The journey to understanding the primary structure of proteins was revolutionized by the work of Frederick Sanger, who developed a method to identify the N-terminal amino acid of a polypeptide chain.[1] His choice of reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), now famously known as Sanger's reagent, proved to be a critical tool that ultimately led to the first successful sequencing of a protein, insulin.[1][2][3]

The core principle of Sanger's method lies in the reaction of FDNB with the free α-amino group of the N-terminal amino acid under mildly alkaline conditions.[1] This reaction is a nucleophilic aromatic substitution, where the amino group attacks the carbon atom of the benzene ring that is bonded to the fluorine atom, leading to the displacement of the fluoride ion.[4][5] This forms a stable 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid, which is characteristically yellow.[2][6]

Following the derivatization, the polypeptide is subjected to acid hydrolysis, which breaks all the peptide bonds, releasing the constituent amino acids.[7][8] The DNP-amino acid, being stable to this hydrolysis, can then be isolated and identified, typically by chromatography.[3][7] By identifying the labeled amino acid, the N-terminus of the original polypeptide is determined.[4] While this method is destructive to the rest of the polypeptide chain, its application to overlapping peptide fragments allowed for the piecing together of the entire protein sequence.[1][9]

Experimental Protocol: N-terminal Amino Acid Analysis using Sanger's Reagent

This protocol outlines the key steps for the identification of the N-terminal amino acid of a peptide or protein using 1-fluoro-2,4-dinitrobenzene (FDNB).

Materials:

-

Peptide or protein sample

-

1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 5% in ethanol)

-